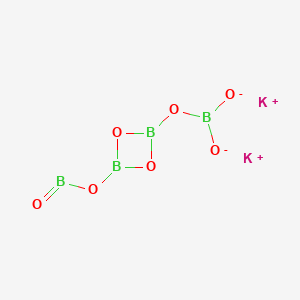
Dipotassium tetraborate;Potassium borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium tetraborate, also known as potassium borate, is an alkaline salt resulting from the controlled reaction of potassium hydroxide, water, and boric acid. It is characterized by its white crystalline granules and excellent buffering properties. This compound is often used as a replacement for borax in applications where sodium salts cannot be used .
準備方法
Synthetic Routes and Reaction Conditions: Dipotassium tetraborate is synthesized through the reaction of boric acid with potassium hydroxide. The reaction can be represented as follows:
H3BO3+2KOH→K2B4O7+2H2O
This reaction is typically carried out in an aqueous solution, where the boric acid and potassium hydroxide are dissolved in water and allowed to react under controlled conditions .
Industrial Production Methods: In industrial settings, the production of dipotassium tetraborate involves dissolving borax
生物活性
Dipotassium tetraborate, also known as potassium borate (K2B4O7·4H2O), is a boron compound with significant biological activity, particularly in agricultural and microbiological contexts. This article explores its biological properties, including antibacterial effects, toxicity, and potential applications.
Dipotassium tetraborate is a white crystalline salt that is highly soluble in water. It has a pH of around 9.2 in a 2% solution, making it mildly alkaline. The compound hydrolyzes in aqueous solutions to form boric acid, which is responsible for many of its biological activities .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of dipotassium tetraborate against various plant pathogens.
- Effectiveness Against Soft Rot Pathogens : Research demonstrated that potassium tetraborate tetrahydrate (PTB) effectively inhibited the growth of Pectobacterium and Dickeya species, which are known to cause soft rot in vegetables. In disc diffusion assays, PTB showed varying levels of sensitivity among different bacterial strains, with significant inhibition zones observed for several Pectobacterium spp. .
- Mechanism of Action : The mode of action involves disruption of bacterial cell membranes, leading to cell lysis. Flow cytometry and electron microscopy confirmed that treatment with PTB resulted in visible damage to bacterial cells within minutes . Additionally, spontaneous PTB-resistant mutants were identified, indicating a potential for resistance development in bacterial populations .
- Case Study : A study involving inoculated tomato plants showed that dipping infected fruits in PTB significantly reduced soft rot incidence. After treatment with 100 mM PTB for 10 minutes, no lesions developed on the fruit, underscoring its potential as a biocontrol agent in agriculture .
Toxicity Profile
The toxicity of dipotassium tetraborate has been assessed through various studies:
- Acute Toxicity : The oral LD50 value for dipotassium tetraborate is reported to be 3690 mg/kg in male rats, indicating low acute toxicity via oral exposure. Dermal toxicity studies suggest an LD50 greater than 2000 mg/kg . Inhalation studies also show no lethal effects at high concentrations (LC50 > 2 mg/L) over a 4-hour exposure period .
- Irritation Potential : Studies on skin irritation have shown no significant irritation effects on rabbits when exposed to potassium tetraborate . This suggests that the compound may be safe for handling under normal conditions.
Applications
Dipotassium tetraborate's unique properties make it suitable for various applications:
- Agricultural Use : Its antibacterial activity against plant pathogens positions it as a potential alternative to chemical pesticides. The ability to reduce soft rot in crops could lead to lower losses during storage and transport .
- Buffering Agent : Due to its buffering capabilities, dipotassium tetraborate is used in analytical chemistry and various industrial processes where pH control is essential .
Summary Table of Biological Activity
特性
IUPAC Name |
dipotassium;dioxido-[(4-oxoboranyloxy-1,3,2,4-dioxadiboretan-2-yl)oxy]borane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2K/c5-1-8-3-10-4(11-3)9-2(6)7;;/q-2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINURUPOOWWYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB1OB(O1)OB([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4K2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














